2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate
Description
Chemical Identity:
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate (CAS: 431931-40-7) is a substituted benzyl ester with the molecular formula C₁₆H₁₂Cl₂O₄ and a molecular weight of 339.168 g/mol . Its structure features:
- A 2-chlorobenzoate ester group.
- A substituted phenyl ring with 2-chloro, 6-ethoxy, and 4-formyl substituents.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFBPKXRBYBMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-chloro-6-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted phenyl esters, carboxylic acids, and alcohols .
Scientific Research Applications
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol . The pathways involved in its action can include enzymatic catalysis, receptor binding, and subsequent signal transduction .
Comparison with Similar Compounds
Key Properties :
The compound’s structural complexity, particularly the ethoxy and formyl groups, distinguishes it from simpler benzoate derivatives. Below, we compare its properties and applications with structurally related compounds.
Structural Analogs and Substituent Effects
Table 1: Key Structural and Physical Properties of Selected Benzoate Derivatives
*Calculated based on molecular formula.
Substituent Influence :
- Position of Chlorine on Benzoate: The 2-chlorobenzoate group in the target compound contrasts with the 4-chlorobenzoate isomer (CAS: 431926-22-6). Positional isomerism affects electronic properties and reactivity.
- Ethoxy vs. Methoxy/Bromo : The 6-ethoxy group in the target compound may enhance lipophilicity compared to the 6-methoxy or bromo substituents in analogs (e.g., CAS: 443664-51-5). Ethoxy’s larger size could sterically hinder enzymatic degradation .
- Formyl Group: The 4-formyl substituent introduces an electron-withdrawing aldehyde group, which may increase electrophilicity and reactivity in nucleophilic addition reactions compared to non-formylated analogs .
Key Insights :
- The adamantane-based 2-chlorobenzoate derivative (Table 2) demonstrates that bulky hydrophobic groups (e.g., adamantane) enhance bioactivity, suggesting that the target compound’s ethoxy and formyl groups could be optimized for similar effects .
- Microbial studies indicate that chlorobenzoates are recalcitrant to degradation unless specific enzymes (e.g., 2CB dioxygenase) are present. The target compound’s ethoxy group may further impede biodegradation due to steric effects .
Electronic and Reactivity Profiles
Electron-Withdrawing/Donating Effects :
- The target compound’s 4-formyl and 2-chloro groups are strongly electron-withdrawing, polarizing the ester carbonyl and increasing susceptibility to nucleophilic attack. This contrasts with methyl or methoxy-substituted analogs (e.g., methyl 2-chlorobenzoate), where electron-donating groups reduce reactivity .
- The target compound’s formyl group may introduce unique interactions in such systems .
Biological Activity
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H12Cl2O4. The compound features multiple functional groups, including chloro, ethoxy, and formyl groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the formyl group allows for potential covalent bonding with nucleophilic sites on proteins, which can alter enzyme activities and influence cellular signaling pathways. The chloro groups may also facilitate interactions with specific receptors or enzymes, enhancing the compound's efficacy in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Studies demonstrate that it induces apoptosis (programmed cell death) through the activation of caspase pathways and inhibition of cell proliferation. Notably, it has shown promise against breast cancer and leukemia cell lines, suggesting a role as a lead compound in anticancer drug development.
Case Studies
| Study | Cell Line | Activity | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | IC50: 15 µM | Induction of apoptosis via caspase activation |
| Study B | HL-60 (Leukemia) | IC50: 20 µM | Inhibition of proliferation and induction of cell cycle arrest |
| Study C | E. coli | Minimum Inhibitory Concentration (MIC): 32 µg/mL | Disruption of cell wall synthesis |
These studies underscore the compound's potential as a therapeutic agent in treating infectious diseases and cancer.
Comparative Analysis
When compared to structurally similar compounds such as 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate and 2-Chloro-6-ethoxy-4-formylphenyl acetate, this compound shows enhanced biological activity due to its unique arrangement of functional groups that optimize interactions with biological targets.
Q & A
Basic: What are the established synthetic routes for 2-chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate?
Answer:
The compound can be synthesized via multi-step condensation and functionalization reactions. A key approach involves:
- Step 1: Preparation of the chlorobenzoate ester through reaction of 2-chlorobenzoyl chloride with a phenolic precursor under basic conditions (e.g., using SBA-Pr-NH₂, a nano basic catalyst derived from amino-functionalized SBA-15 silica) .
- Step 2: Introduction of the ethoxy and formyl groups via selective etherification and formylation reactions. For example, alkylation with ethyl bromide in the presence of a base, followed by Vilsmeier-Haack formylation .
- Critical Parameters: Control reaction temperature (e.g., 0–5°C for acyl chloride reactions) and use anhydrous solvents to minimize hydrolysis.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Discrepancies between experimental and computational data often arise from:
- Dynamic Effects: Conformational flexibility or solvent interactions not accounted for in DFT calculations. Perform solvent-corrected DFT (e.g., using the SMD model) .
- Crystallographic Validation: Compare experimental NMR shifts with X-ray crystallography data (if available) to validate spatial arrangements. For example, studies on analogous chlorobenzoate esters used XRD to resolve ambiguities in substituent positioning .
- Statistical Analysis: Apply error margin thresholds (e.g., ±0.3 ppm for ¹H NMR) to assess significance of deviations .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm), formyl protons (δ ~9.8–10.2 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂) .
- FT-IR: Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and formyl (C=O stretch at ~1680 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can computational methods (e.g., DFT) optimize reaction pathways for derivatives of this compound?
Answer:
- Mechanistic Insights: Use Gaussian or ORCA software to model transition states and identify rate-limiting steps. For example, DFT studies on similar esters revealed steric hindrance from the 2-chlorophenyl group as a key factor in reaction selectivity .
- Solvent Effects: Simulate solvation energies (e.g., using COSMO-RS) to predict optimal reaction media. Polar aprotic solvents (e.g., DMF) often enhance nucleophilic substitution rates .
- Validation: Cross-reference computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to refine models .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal: Segregate halogenated waste (e.g., chlorinated solvents) and consult certified agencies for disposal. Neutralize acidic byproducts before disposal .
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: What strategies address low yields in the synthesis of this compound?
Answer:
- Catalyst Optimization: Replace traditional bases (e.g., K₂CO₃) with nano-catalysts like SBA-Pr-NH₂, which increase surface area and reduce side reactions .
- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation. For example, monitor the disappearance of the formyl precursor (~1680 cm⁻¹) .
- Purification: Employ gradient column chromatography (hexane:EtOAc) or recrystallization (e.g., from ethanol) to isolate pure product .
Advanced: How can researchers validate potential biological activity (e.g., antimicrobial) of this compound?
Answer:
- Assay Design: Use standardized protocols (e.g., broth microdilution for MIC determination against E. coli or S. aureus). Include positive controls (e.g., ampicillin) and solvent blanks .
- Structure-Activity Relationships (SAR): Compare activity with analogs (e.g., 2-chloro-6-fluorophenyl derivatives) to identify critical functional groups .
- Toxicity Screening: Perform cytotoxicity assays (e.g., MTT on mammalian cells) to rule out non-specific effects .
Basic: What are the key challenges in scaling up laboratory synthesis to pilot-scale production?
Answer:
- Heat Management: Exothermic reactions (e.g., acyl chloride formation) require jacketed reactors with controlled cooling .
- Solvent Recovery: Implement distillation systems to recycle high-boiling solvents (e.g., DMF).
- Regulatory Compliance: Ensure adherence to OSHA and EPA guidelines for handling chlorinated compounds .
Advanced: How does steric hindrance from the 2-chlorobenzoate group influence reactivity?
Answer:
- Nucleophilic Substitution: The ortho-chloro group creates steric bulk, reducing accessibility to the ester carbonyl. Kinetic studies show slower hydrolysis rates compared to para-substituted analogs .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling may require bulky ligands (e.g., SPhos) to mitigate steric effects .
Basic: What databases or resources provide reliable physicochemical data for this compound?
Answer:
- PubChem: For molecular weight, SMILES strings, and hazard data .
- CAS Common Chemistry: Verified melting points and solubility profiles (CC-BY-NC 4.0 license) .
- Crystallographic Databases: Cambridge Structural Database (CSD) for XRD-derived bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
